N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMPCRSIJLSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 5-methylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
N-7 Substituent Diversity :
- The benzyl group in the target compound contrasts with pyridin-2-ylmethyl (e.g., Compound 32) and 4-chlorophenethyl (e.g., Compound 60). Benzyl may enhance membrane permeability but reduce hydrogen-bonding capacity compared to pyridyl groups .
- In , the free amine (NH₂) at N-7 likely improves solubility but reduces metabolic stability compared to alkyl/aryl amines .
3-Substituent Effects: 4-Chlorophenyl (target) vs. 4-fluorophenyl (Compound 32): Chlorine’s electron-withdrawing effect may enhance receptor binding affinity, while fluorine’s smaller size improves bioavailability .
5-Substituent Trends :
SAR Insights:
- Anti-Mycobacterial Activity : Fluorine at the 3-position (Compound 32) correlates with potent activity (MIC: 0.5–2 µg/mL), suggesting halogen interactions with bacterial targets .
- CRF1 Antagonism : The free NH₂ at N-7 () may engage in hydrogen bonding with receptors, a feature absent in the benzyl-substituted target compound .
- Anti-Tubercular Triazolopyrimidines : Replacement of pyrazolo with triazolo cores () retains activity but alters metabolic stability, highlighting scaffold versatility .
Physicochemical and Pharmacokinetic Considerations
- Hydrogen-Bonding Capacity: The absence of hydrogen bond donors (vs. NH₂ in ) may limit target engagement in polar binding pockets .
Biological Activity
N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazolo and pyrimidine structure. Its unique substituents include a benzyl group, a chlorophenyl moiety, and a methyl group. These features contribute to its lipophilicity and metabolic stability, enhancing its potential for therapeutic use.
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a range of biological activities including:
- Anticancer Activity : this compound has been shown to inhibit specific kinases involved in cancer progression. Molecular docking studies suggest that it can bind effectively to the active sites of these kinases, potentially leading to apoptosis in malignant cells .
- Antiviral Properties : This compound has also been explored for its antiviral potential. Its structural similarities to known antiviral agents suggest it may inhibit viral replication through interactions with viral proteins or host cell pathways .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Notably, microwave-assisted synthesis techniques have been employed to enhance yield and reduce reaction times. The general steps include:
- Formation of the Pyrazolo Ring : Initial reactions involve the condensation of 3-amino-pyrazoles with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent steps introduce the benzyl and chlorophenyl groups through nucleophilic substitution or acylation processes.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies highlight the biological efficacy of this compound:
- Study 1 : A study demonstrated that this compound exhibited selective inhibition of certain kinases related to tumor growth in vitro, with IC50 values indicating strong potency against target enzymes.
- Study 2 : In another investigation focusing on antiviral activity, this compound was found to significantly reduce viral load in cell cultures infected with specific viruses .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidin-7-amine | Fluorine substitution | Anticancer activity |
| 3-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy group enhancing solubility | Enzyme inhibition |
| 3-(3,4-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine | Two methoxy groups increasing lipophilicity | Antiviral properties |
This table illustrates how modifications can influence the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives.
Q & A
Q. Advanced
- X-ray crystallography : Single-crystal analysis (e.g., CCDC 967390) confirms regioselectivity and bond angles. For example, the pyrazolo[1,5-a]pyrimidine core shows planar geometry with dihedral angles <5° between fused rings .
- 2D NMR : COSY and NOESY distinguish between regioisomers by correlating proton-proton spatial relationships.
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate tautomeric forms .
What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?
Q. Basic
- Enzyme inhibition : Derivatives inhibit kinases (e.g., KDR) and dihydroorotate dehydrogenase (DHODH), critical in nucleotide synthesis .
- Anticancer activity : Substitutions like trifluoromethyl enhance binding to targets such as CDK2 and PTPN2, inducing apoptosis in cancer cell lines .
- Antimicrobial effects : Triazolopyrimidines show MIC values <1 µM against Mycobacterium tuberculosis .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
Q. Advanced
- Electron-withdrawing groups : The 4-chlorophenyl and trifluoromethyl groups increase metabolic stability and target affinity by modulating electron density .
- Substituent positioning : N-Benzyl groups at the 7-position improve blood-brain barrier penetration for neuropharmacological applications .
- Heterocyclic variations : Replacing pyrimidine with triazolo[1,5-a]pyrimidine enhances DHODH inhibition (IC₅₀ <10 nM) .
How should conflicting data on reaction yields or biological activities be addressed?
Q. Advanced
- Replicate experiments : Control variables like solvent purity, moisture levels, and catalyst batch. For example, yields in dioxane vs. DMF may reflect solvent polarity effects on transition states .
- Dose-response assays : Validate biological activity discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
- Computational modeling : MD simulations can reconcile conflicting enzyme inhibition data by predicting binding modes under varying conditions .
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
